![molecular formula C6H9N3 B3047499 (4-Methylpyridazin-3-yl)methanamine CAS No. 1403767-23-6](/img/structure/B3047499.png)
(4-Methylpyridazin-3-yl)methanamine
Overview
Description
“(4-Methylpyridazin-3-yl)methanamine” is a chemical compound with the InChI code 1S/C7H10N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,4,8H2,1H3 .
Molecular Structure Analysis
The molecular formula of “(4-Methylpyridazin-3-yl)methanamine” is C7H10N2 . It has an average mass of 122.168 Da and a monoisotopic mass of 122.084396 Da .Physical And Chemical Properties Analysis
“(4-Methylpyridazin-3-yl)methanamine” has a density of 1.0±0.1 g/cm3, a boiling point of 242.8±25.0 °C at 760 mmHg, and a flash point of 121.3±10.2 °C . It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Antidepressant-like Activity
- Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine : This study explores derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. The compounds demonstrated high 5-HT1A receptor affinity, selectivity against other receptors, and showed potential as antidepressant drug candidates. One specific compound, NLX-204, exhibited potent antidepressant-like activity in rat models (Sniecikowska et al., 2019).
Antibacterial and Antifungal Activity
- Synthesis of Novel Azetidine Derivative : Research on the synthesis of (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine showed that the compound displayed acceptable antibacterial and antifungal results (Rao, Prasad & Rao, 2013).
- Design, Synthesis of New Quinoline Derivatives Carrying 1,2,3-Triazole Moiety : A series of derivatives were synthesized, displaying moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari & Shetty, 2010).
Anticonvulsant Agents
- Synthesis and Characterization of Heterocyclic Schiff Bases : A study on novel Schiff bases of 3-aminomethyl pyridine revealed several compounds with seizures protection in rat models, suggesting potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Photocytotoxicity in Cancer Treatment
- Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity : Iron(III) complexes containing derivatives like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibited photocytotoxic properties and potential for cancer treatment through apoptosis and generation of reactive oxygen species (Basu et al., 2014).
Safety and Hazards
The safety data sheet for a similar compound, “(4-methylpyridazin-3-yl)methanamine hydrochloride”, indicates that it may cause respiratory irritation . It also has hazard statements H302, H315, H318, H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
(4-methylpyridazin-3-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-2-3-8-9-6(5)4-7/h2-3H,4,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZGBUUSOKEAIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295439 | |
Record name | 3-Pyridazinemethanamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpyridazin-3-yl)methanamine | |
CAS RN |
1403767-23-6 | |
Record name | 3-Pyridazinemethanamine, 4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridazinemethanamine, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301295439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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